2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
Description
This compound features a piperazine-ethanone core linked to a 4-ethylsulfonylphenyl group and a 4-fluorobenzo[d]thiazol moiety.
Properties
IUPAC Name |
2-(4-ethylsulfonylphenyl)-1-[4-(4-fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S2/c1-2-30(27,28)16-8-6-15(7-9-16)14-19(26)24-10-12-25(13-11-24)21-23-20-17(22)4-3-5-18(20)29-21/h3-9H,2,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNHBFCDDDWOLBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Ethylsulfonyl Phenyl Intermediate: This step involves the sulfonation of an ethylbenzene derivative to introduce the ethylsulfonyl group.
Synthesis of the Fluorobenzo[d]thiazolyl Intermediate:
Coupling of Intermediates: The final step involves the coupling of the ethylsulfonyl phenyl intermediate with the fluorobenzo[d]thiazolyl intermediate using a piperazine linker.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted derivatives with various nucleophiles.
Scientific Research Applications
Scientific Research Applications of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone
This compound is a complex organic compound that is being explored for its applications in scientific research, particularly in medicinal chemistry, biological research, and pharmaceutical research. The compound combines an ethylsulfonyl group, a fluorobenzo[d]thiazolyl group, and a piperazinyl group. Due to its complex structure, it has potential bioactive properties, making it a candidate for applications in medicinal chemistry and materials science.
Potential Applications
- Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
- Biological Research: It is used as a tool compound to study the biological pathways and molecular targets involved in disease processes.
- Pharmaceutical Research: The compound is investigated for its pharmacokinetic and pharmacodynamic properties to develop new drugs.
- Industrial Applications: It may be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets and pathways. These may include:
Binding to Receptors: The compound may bind to specific receptors in the body, modulating their activity.
Inhibition of Enzymes: It may inhibit the activity of certain enzymes involved in disease processes.
Modulation of Signaling Pathways: The compound may affect signaling pathways that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Data Table: Key Structural and Physicochemical Comparisons
Research Findings and Trends
- Lipophilicity : Ethylsulfonyl strikes a balance between methylsulfonyl (polar) and aryl-sulfonyl (bulky) groups, optimizing membrane permeability and solubility .
- Biological Activity : Fluorine’s small size and high electronegativity (target compound) may improve receptor affinity compared to bulkier halogens like chlorine .
Biological Activity
2-(4-(Ethylsulfonyl)phenyl)-1-(4-(4-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone, a compound with significant potential in medicinal chemistry, is being investigated for its biological activities, particularly in the fields of oncology and neurology. This article reviews the compound's synthesis, mechanism of action, biological evaluations, and clinical implications based on recent research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is with a molecular weight of 447.54 g/mol. The synthesis typically involves multiple steps, including the formation of an ethylsulfonyl phenyl intermediate and a fluorobenzo[d]thiazole intermediate, which are then coupled using a piperazine linker.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets:
- Binding to Receptors : It may modulate receptor activity, influencing cellular responses.
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in disease processes.
- Signaling Pathway Modulation : It affects pathways that regulate cell growth and apoptosis, notably through the inhibition of AKT and ERK signaling pathways .
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A431 (epidermoid carcinoma) | 1.5 | Induces apoptosis and cell cycle arrest |
| A549 (lung cancer) | 2.0 | Inhibition of IL-6 and TNF-α expression |
| H1299 (non-small cell lung cancer) | 2.5 | Reduces cell migration and proliferation |
The compound's ability to inhibit proliferation and induce apoptosis has been confirmed through assays such as MTT and flow cytometry .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has demonstrated anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophage models . This dual action positions it as a potential therapeutic agent for conditions characterized by both inflammation and cancer.
Case Studies
Several studies highlight the compound's promising biological activities:
- Study on Cancer Cell Lines : A study evaluated the effects of the compound on A431 and A549 cells, showing that it significantly inhibited cell growth and migration while promoting apoptosis at concentrations as low as 1 µM .
- Inflammatory Response Modulation : Another investigation assessed its impact on RAW264.7 macrophages, revealing a marked decrease in inflammatory markers following treatment with the compound .
Q & A
Q. Critical parameters :
- Temperature : Excess heat during sulfonation can lead to decomposition.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates for coupling steps .
- Catalysts : Lewis acids (e.g., AlCl₃) improve ketone formation efficiency .
- Purification : Column chromatography (silica gel, EtOAc/hexane) ensures >95% purity .
Basic: Which spectroscopic techniques are essential for confirming the structural integrity of the compound?
Answer:
A combination of spectroscopic methods is required:
- ¹H/¹³C NMR : Assigns proton environments (e.g., ethylsulfonyl CH₃ at ~1.3 ppm, aromatic protons at 6.8–8.2 ppm) and confirms piperazine-thiazole connectivity .
- FT-IR : Identifies key functional groups (C=O stretch at ~1680 cm⁻¹, S=O at ~1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 445.12) .
- X-ray crystallography (if crystalline): Resolves stereochemistry and bond angles .
Advanced: How can researchers optimize the synthetic pathway to improve scalability while maintaining enantiomeric purity?
Answer:
Scalability strategies :
- Flow chemistry : Reduces reaction time for sulfonation steps by 40% compared to batch methods .
- Catalyst screening : Heterogeneous catalysts (e.g., Pd/C) minimize byproducts during coupling .
- DoE (Design of Experiments) : Identifies optimal molar ratios (e.g., 1:1.2 for piperazine:thiazole) to maximize yield .
Q. Enantiomeric purity :
- Chiral HPLC : Monitors purity (>99% ee) using columns like Chiralpak AD-H .
- Asymmetric synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ketone formation .
Advanced: How should contradictory data regarding the compound’s pharmacological efficacy across different studies be analyzed?
Answer:
Contradictions often arise from assay variability or biological model differences . Mitigation strategies include:
- Meta-analysis : Pool data from independent studies (e.g., IC₅₀ ranges: 0.5–5 μM in kinase inhibition assays) to identify outliers .
- Dose-response recalibration : Normalize results using internal controls (e.g., staurosporine for kinase assays) .
- Cell line validation : Compare activity in primary vs. immortalized cells (e.g., 3-fold higher efficacy in HepG2 vs. HEK293) .
Basic: What are the key physicochemical properties of the compound relevant to its behavior in biological systems?
Answer:
Critical properties include:
| Property | Value | Method | Significance |
|---|---|---|---|
| Molecular weight | 443.5 g/mol | HRMS | Impacts bioavailability and BBB penetration. |
| LogP | 2.8 | HPLC | Moderate lipophilicity enhances cell uptake. |
| Solubility | 12 mg/mL in DMSO, <0.1 mg/mL in water | Shake-flask | DMSO stock solutions (10 mM) are standard for in vitro assays. |
| pKa | 7.2 (piperazine N) | Potentiometric titration | Influences protonation state at physiological pH. |
Advanced: What strategies are effective in elucidating the molecular targets and mechanisms of action of the compound?
Answer:
Target identification :
- Chemoproteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS to identify binding partners .
- CRISPR screening : Genome-wide knockout libraries reveal synthetic lethal interactions (e.g., kinase dependencies) .
Q. Mechanistic studies :
- Surface plasmon resonance (SPR) : Measures binding kinetics (e.g., Kd = 120 nM for EGFR) .
- Molecular dynamics simulations : Predict interactions with ATP-binding pockets (e.g., RMSD < 2 Å over 100 ns simulations) .
Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s selectivity for a specific biological target?
Answer:
SAR design :
Core modifications : Replace ethylsulfonyl with methylsulfonamides to reduce off-target binding (e.g., 10-fold selectivity gain for JAK2 vs. JAK3) .
Piperazine substitutions : Introduce bulky groups (e.g., tert-butyl) to block non-specific interactions .
Thiazole ring variations : Fluorine-to-chlorine substitution improves metabolic stability (t₁/₂ increased from 2.1 to 4.3 h in microsomes) .
Q. Evaluation methods :
- Kinase profiling panels : Test against 468 kinases to quantify selectivity .
- CYP450 inhibition assays : Assess metabolic interference (IC₅₀ > 50 μM desired) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
